molecular formula C9H14O2 B14631070 3-(2-Methylpropylidene)pentane-2,4-dione CAS No. 53839-25-1

3-(2-Methylpropylidene)pentane-2,4-dione

Cat. No.: B14631070
CAS No.: 53839-25-1
M. Wt: 154.21 g/mol
InChI Key: PFDCJCSHDXDZRA-UHFFFAOYSA-N
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Description

3-(2-Methylpropylidene)pentane-2,4-dione is an organic compound with the molecular formula C9H14O2. It is a derivative of pentane-2,4-dione, where the hydrogen at the third carbon is replaced by a 2-methylpropylidene group. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpropylidene)pentane-2,4-dione typically involves the alkylation of enolate ions. The process begins with the formation of an enolate ion from pentane-2,4-dione, followed by alkylation with 2-methylpropylidene bromide under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and selectivity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are employed to achieve high purity levels required for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpropylidene)pentane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in carbon tetrachloride.

Major Products Formed

Scientific Research Applications

3-(2-Methylpropylidene)pentane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Methylpropylidene)pentane-2,4-dione involves its ability to form enolate ions, which can participate in various nucleophilic addition and substitution reactions. The enolate form is stabilized by resonance, allowing it to react with electrophiles efficiently. This reactivity is crucial in its role as a synthetic intermediate in organic chemistry .

Comparison with Similar Compounds

Similar Compounds

    Pentane-2,4-dione: The parent compound, which lacks the 2-methylpropylidene group.

    3-Ethylpentane-2,4-dione: Similar structure but with an ethyl group instead of a 2-methylpropylidene group.

    3-Propylpentane-2,4-dione: Contains a propyl group at the third carbon.

Uniqueness

3-(2-Methylpropylidene)pentane-2,4-dione is unique due to the presence of the 2-methylpropylidene group, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its analogs, allowing for the synthesis of more complex and diverse chemical structures .

Properties

CAS No.

53839-25-1

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

3-(2-methylpropylidene)pentane-2,4-dione

InChI

InChI=1S/C9H14O2/c1-6(2)5-9(7(3)10)8(4)11/h5-6H,1-4H3

InChI Key

PFDCJCSHDXDZRA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C=C(C(=O)C)C(=O)C

Origin of Product

United States

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